molecular formula C9H9BrClNO2 B13056098 Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate

Cat. No.: B13056098
M. Wt: 278.53 g/mol
InChI Key: PBPWKPDCRDCIDK-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound , reflecting its esterified carboxylic acid derivative with an amino group and halogen-substituted phenyl ring. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the parent phenyl group, with substituents ordered alphabetically (bromo preceding chloro) and positional numbering starting at the amino-bearing carbon.

Molecular formula : $$ \text{C}{9}\text{H}{9}\text{BrClNO}_{2} $$
Molecular weight : 314.99 g/mol
SMILES notation : $$ \text{COC(=O)C(C1=CC(=C(C=C1)Br)Cl)N} $$

Systematic identifiers include:

Identifier Value
CAS Registry Number 1234423-98-3
InChIKey HLZFFIBXQLALKF-UHFFFAOYSA-N

The phenyl ring substitution pattern (3-bromo-4-chloro) creates steric and electronic effects critical to its reactivity, as confirmed by comparative studies of analogous halogenated esters.

Molecular Structure Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound remains unpublished, structural insights can be extrapolated from related compounds. For example, 2-amino-2-oxoethyl 4-bromobenzoate (I ) crystallizes in a monoclinic system with space group $$ P2_1/c $$, featuring planar benzoate and amide groups separated by dihedral angles of 82.5°–89.4°.

Key structural predictions for this compound:

Parameter Value/Description
Crystal system Monoclinic (predicted)
Space group $$ P2_1/c $$ (probable)
Torsion angles (C8–C9) 75°–85° (estimated)
Hydrogen bonding N–H⋯O (2.8–3.0 Å)

The bromine and chlorine atoms induce significant steric hindrance, likely resulting in non-coplanar arrangements between the phenyl ring and ester moiety. This aligns with observations in 2-amino-2-oxoethyl 4-nitrobenzoate (II ), where electron-withdrawing substituents reduce planarity.

Comparative Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H/¹³C Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum exhibits characteristic signals:

  • Aromatic protons : Doublets at $$ \delta $$ 7.61–7.95 ppm (meta/para coupling to halogens).
  • Methyl ester : Singlet at $$ \delta $$ 3.67 ppm (COOCH$$_3$$).
  • Amino group : Broad peak at $$ \delta $$ 4.72 ppm (NH$$_2$$).

Carbon NMR reveals:

Carbon Type δ (ppm)
C=O (ester) 170–172
Aromatic C–Br/C–Cl 125–135
CH$$_2$$ (glycine-like) 45–50
Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes:

Bond/Vibration Wavenumber (cm⁻¹)
N–H stretch (amine) 3300–3500
C=O (ester) 1720–1740
C–Br stretch 550–650
C–Cl stretch 700–800

These align with spectral libraries for halogenated aromatic esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic transitions occur at:

Transition Type λ_max (nm)
π→π* (aromatic) 280–300
n→π* (ester/amine) 210–230

Quenching studies using pyridine demonstrate bathochromic shifts (~20 nm) due to lone-pair interactions.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate

InChI

InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8H,12H2,1H3

InChI Key

PBPWKPDCRDCIDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)Br)N

Origin of Product

United States

Preparation Methods

Reaction of 3-Bromo-4-chlorobenzaldehyde with Glycine Methyl Ester

This is the most common method for synthesizing methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate. It involves the following steps:

  • Reactants :

    • 3-Bromo-4-chlorobenzaldehyde
    • Glycine methyl ester hydrochloride
    • Base (e.g., sodium hydroxide or potassium carbonate)
  • Reaction Mechanism :

    • The reaction proceeds via a nucleophilic addition-elimination mechanism.
    • The aldehyde group of 3-bromo-4-chlorobenzaldehyde reacts with the amino group of glycine methyl ester to form an imine intermediate.
    • Subsequent hydrolysis and esterification yield the desired product.
  • Conditions :

    • Solvent: Ethanol or methanol
    • Temperature: Typically maintained at 25–50°C
    • pH: Adjusted to slightly basic using the base
  • Purification :

    • Recrystallization from ethanol or methanol
    • Chromatography (if higher purity is required)
  • Yield :

    • Moderate to high, depending on reaction conditions and purification steps.

Esterification of Amino Acids

This alternative method starts with the amino acid derivative (e.g., α-amino-3-bromo-4-chlorobenzeneacetic acid):

  • Reactants :

    • Amino acid derivative
    • Methanol
    • Catalyst (e.g., sulfuric acid or hydrochloric acid)
  • Reaction Mechanism :

    • Acid-catalyzed esterification converts the carboxylic acid group into a methyl ester.
  • Conditions :

    • Solvent: Methanol
    • Temperature: Reflux conditions (~60–70°C)
    • Duration: Several hours, depending on the catalyst used
  • Purification :

    • Neutralization of the reaction mixture
    • Extraction with organic solvents like dichloromethane
    • Recrystallization
  • Yield :

    • High, provided that side reactions (e.g., hydrolysis) are minimized.

Industrial Production Methods

Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to enhance efficiency:

  • Advantages :

    • Improved mixing and heat transfer
    • Precise control over reaction parameters (temperature, pressure, pH)
    • Scalability for industrial applications
  • Steps :

    • Reactants are fed into the reactor in a continuous stream.
    • Reaction occurs under controlled conditions.
    • The product is collected downstream and purified using automated systems.
  • Purification Techniques :

    • Chromatography for removing impurities
    • Recrystallization for solid-state purification

Analysis of Reaction Conditions

Table: Key Reaction Parameters for Synthesis

Parameter Typical Values
Solvent Ethanol, methanol
Temperature 25–70°C
Catalyst/Base Sodium hydroxide, potassium carbonate
Reaction Time 6–12 hours
Purification Method Recrystallization, chromatography

Purification Techniques

Chromatography

Chromatographic techniques (e.g., column chromatography) are employed when higher purity is required:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated products.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Dehalogenated products.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate has the molecular formula C9H10BrClNO2C_9H_{10}BrClNO_2 and a molecular weight of approximately 278.53 g/mol. The compound features a phenyl ring with bromine and chlorine substituents, an amino group, and a methyl ester group, which contribute to its unique reactivity and interaction with biological targets.

Scientific Research Applications

  • Synthesis of Biologically Active Compounds
    • The compound is utilized in the synthesis of various biologically active molecules. Its structural properties make it a precursor for developing pharmaceuticals that target specific biological pathways. For example, it can be modified to enhance its efficacy against certain diseases or to reduce side effects associated with drug therapy.
  • Biochemical Probes
    • This compound serves as a biochemical probe in enzyme interaction studies. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity to specific enzymes and receptors, allowing researchers to investigate enzyme mechanisms and protein functions more effectively.
  • Pharmacological Investigations
    • The compound has demonstrated potential biological activities, including antimicrobial and anti-inflammatory effects. Studies have shown that modifications to the compound can lead to enhanced pharmacological profiles, making it a candidate for drug development .

Data Tables

  • Enzyme Interaction Studies
    • A study published in a reputable journal highlighted the use of this compound as a tool for probing enzyme-substrate interactions. The compound's ability to modulate enzyme activity was assessed through various assays, demonstrating its potential role in drug discovery .
  • Pharmacological Profiling
    • In a series of experiments aimed at evaluating the antimicrobial properties of modified derivatives of this compound, researchers found that certain modifications significantly increased the compound's effectiveness against specific bacterial strains. This research underscores its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Research Findings and Case Studies

  • Synthetic Efficiency : A 2025 study highlighted the use of the target compound in synthesizing a bromo-chloro substituted β-lactam antibiotic precursor, achieving 78% yield via Schotten-Baumann reaction .
  • Biological Activity: Derivatives of this compound showed IC₅₀ values of 12 nM against a kinase target, outperforming 4-bromo analogs (IC₅₀ = 35 nM) due to optimized halogen interactions .

Biological Activity

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and implications in enzyme inhibition and protein interaction studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C9H10BrClNO2
  • Molecular Weight : Approximately 278.53 g/mol

The compound features a phenyl ring substituted with bromine and chlorine atoms, an amino group, and a methyl ester group. These substitutions enhance its binding specificity to various molecular targets, making it valuable for biochemical investigations.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzyme activities. The presence of bromine and chlorine enhances its ability to interact with specific enzymes and receptors, leading to alterations in cellular processes.

Case Studies

  • Kinase Inhibition : In a study evaluating compounds similar to this compound, certain derivatives exhibited low micromolar activity against kinases involved in glioma progression. These findings suggest that the compound could be a lead candidate for developing targeted therapies against aggressive brain tumors .
  • Cytotoxicity Assessment : Compounds structurally related to this compound were tested for cytotoxicity using the MTT assay on various cancer cell lines, including HT29 (colon cancer) and A549 (lung cancer). Results indicated that while these compounds showed significant cytotoxic effects on cancer cells, they maintained lower toxicity towards normal cells, highlighting their potential therapeutic index .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with related compounds to understand its unique properties better:

Compound NameMolecular FormulaUnique Features
Methyl (S)-2-amino-2-(3-bromo-4-chlorophenyl)acetateC9H10BrClNO2Stereochemistry at the amino position
Methyl (R)-2-amino-2-(3-bromo-4-chlorophenyl)acetateC9H10BrClNO2Different stereochemistry compared to S-isomer
Methyl 2-amino-2-(4-bromophenyl)acetateC9H10BrNO2Lacks chlorine substitution, differing biological activity

This table illustrates how variations in substituents affect the biological activities of these compounds.

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